(3-Ethyl-4-fluorophenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethyl-4-fluorophenyl)methanamine” is a chemical compound with the linear formula C9H12N1F1 . It is a solid substance .

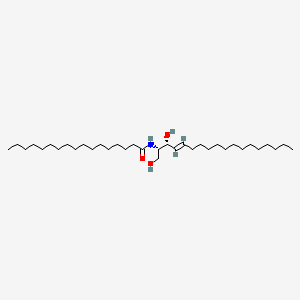

Molecular Structure Analysis

The molecular structure of “(3-Ethyl-4-fluorophenyl)methanamine” is represented by the linear formula C9H12N1F1 . This indicates that the molecule is composed of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 fluorine atom .

Physical And Chemical Properties Analysis

“(3-Ethyl-4-fluorophenyl)methanamine” is a solid substance . Further details about its physical and chemical properties are not available.

Scientific Research Applications

1. Biased Agonists of Serotonin Receptors

A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (3-ethyl-4-fluorophenyl)methanamine, revealed that these compounds are "biased agonists" of serotonin 5-HT1A receptors. The compounds showed a preference for ERK1/2 phosphorylation in signal transduction assays and exhibited potent antidepressant-like activity. The lead compound demonstrated high selectivity and favorable drug-like properties, suggesting that these 5-HT1A receptor-biased agonists could be promising antidepressant drug candidates (Sniecikowska et al., 2019).

2. Affinity and Selectivity for Dopamine Transporter

Research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines, structurally similar to (3-ethyl-4-fluorophenyl)methanamine, examined their ability to bind to the dopamine transporter (DAT), the norepinephrine transporter, and the serotonin transporter (SERT). The study identified a compound with subnanomolar affinity for DAT and excellent selectivity, indicating the potential for these compounds in therapeutic applications related to dopamine transport (Prisinzano et al., 2002).

3. Mechanistic Aspects of Chiral Discrimination

A study on the separation of enantiomers of a compound structurally related to (3-ethyl-4-fluorophenyl)methanamine highlighted the role of weak hydrogen bonds and other interactions, such as inclusion in amylose carbamate chains, in the retention and selectivity of enantiomers. This research provides insights into the mechanistic aspects of chiral discrimination, relevant in the development of enantiomerically pure pharmaceuticals (Bereznitski et al., 2002).

4. Role in the Synthesis of Highly Selective Inhibitors of Dopamine Transporter

A study focusing on the role of substituted thiophenes, which are structurally related to (3-ethyl-4-fluorophenyl)methanamine, revealed their wide spectrum of biological activities. These activities range from antibacterial to antifungal, and from antioxidant to antivirus, among others. The derivatives also find applications in material science and pharmaceuticals, indicating the compound's potential as a versatile chemical entity (Nagaraju et al., 2018).

properties

IUPAC Name |

(3-ethyl-4-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYJCKGHGPZJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653913 |

Source

|

| Record name | 1-(3-Ethyl-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-4-fluorophenyl)methanamine | |

CAS RN |

869297-31-4 |

Source

|

| Record name | 1-(3-Ethyl-4-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)

![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)